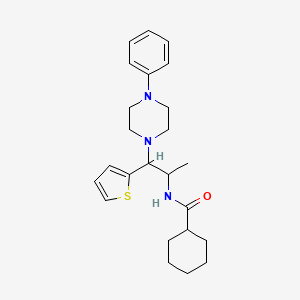
N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H33N3OS and its molecular weight is 411.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of neuropharmacology. This compound features a unique structure that combines a piperazine ring with thiophene and cyclohexanecarboxamide moieties, contributing to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C23H27N3OS2, with a molecular weight of approximately 425.6 g/mol. Its IUPAC name is N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]-cyclohexanecarboxamide. The compound's structure is characterized by the following key features:
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3OS2 |
| Molecular Weight | 425.6 g/mol |
| IUPAC Name | N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide |
| InChI Key | KXPDHYPHPNQWGB-UHFFFAOYSA-N |
This compound acts primarily as an acetylcholinesterase inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prominent. The binding affinity of the compound to acetylcholinesterase has been demonstrated in various studies, indicating its potential therapeutic applications in cognitive enhancement and neuroprotection.
Neuropharmacological Studies
Research has shown that this compound exhibits significant neuroprotective effects. A study conducted by El-Emam et al. (2013) highlighted its ability to improve cognitive function in animal models, suggesting its potential as a treatment for cognitive impairments associated with aging and neurodegeneration .
Case Studies
Several case studies have explored the biological activity of related compounds with similar structures:
- Cognitive Enhancement : A study involving a piperazine derivative demonstrated significant improvements in memory retention and learning capabilities in mice, attributed to enhanced cholinergic activity .
- Anticancer Properties : Research on thiophene-containing compounds has revealed their potential to induce apoptosis in cancer cells, suggesting that this compound may also exhibit similar properties .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with other piperazine derivatives:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| N-(4-Pyridyl)piperazine | Acetylcholinesterase inhibition | Neuroprotective effects |
| N-(4-Bromophenyl)piperazine | 5-HT receptor modulation | Antidepressant effects |
| N-[1-(4-methylphenyl)piperazinyl]thiophene | Anticancer activity | Cytotoxicity against various cell lines |
Propriétés
IUPAC Name |
N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3OS/c1-19(25-24(28)20-9-4-2-5-10-20)23(22-13-8-18-29-22)27-16-14-26(15-17-27)21-11-6-3-7-12-21/h3,6-8,11-13,18-20,23H,2,4-5,9-10,14-17H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQBJFCBIOHNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














